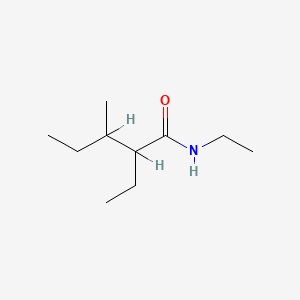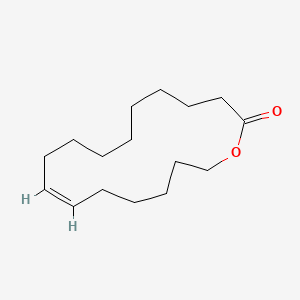
Oxacycloheptadec-11-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacycloheptadec-11-en-2-one is a chemical compound with the molecular formula C16H28O2. It is a lactone, specifically a macrocyclic lactone, which is known for its musky odor. This compound is often used in the fragrance industry due to its pleasant scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxacycloheptadec-11-en-2-one can be synthesized through various methods. One common method involves the cyclization of a long-chain hydroxy acid. For example, the compound can be synthesized from 16-hydroxy-7-hexadecenoic acid through a lactonization reaction. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the lactone ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of commercially available reagents such as trimethyl orthoformate and diacetyl oxide. These reagents help in the cyclization process, making the production more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Oxacycloheptadec-11-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom in the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield diols.
Aplicaciones Científicas De Investigación
Oxacycloheptadec-11-en-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and macrocyclic ring formation.
Biology: The compound’s musky odor makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new fragrance-based therapies.
Mecanismo De Acción
The mechanism by which oxacycloheptadec-11-en-2-one exerts its effects is primarily related to its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s structure plays a crucial role in its olfactory activity .
Comparación Con Compuestos Similares
Oxacycloheptadec-11-en-2-one is similar to other macrocyclic lactones such as oxacycloheptadec-8-en-2-one and oxacycloheptadec-10-en-2-one. These compounds share a similar ring structure and musky odor but differ in the position of the double bond within the ring. This difference in structure can lead to variations in their olfactory properties and chemical reactivity .
List of Similar Compounds
- Oxacycloheptadec-8-en-2-one
- Oxacycloheptadec-10-en-2-one
- Ambrettolide
- Musk ambrette
Propiedades
Número CAS |
36508-31-3 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
(11Z)-1-oxacycloheptadec-11-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h3,5H,1-2,4,6-15H2/b5-3- |
Clave InChI |
MJBVGUVEKHRPDM-HYXAFXHYSA-N |
SMILES isomérico |
C1CCCCC(=O)OCCCCC/C=C\CCC1 |
SMILES canónico |
C1CCCCC(=O)OCCCCCC=CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


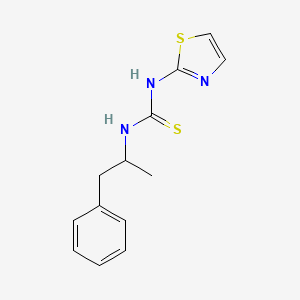
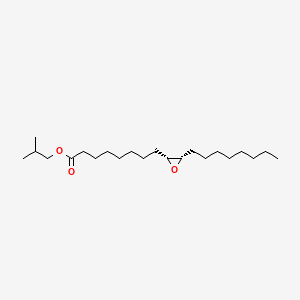
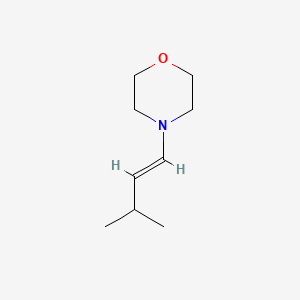
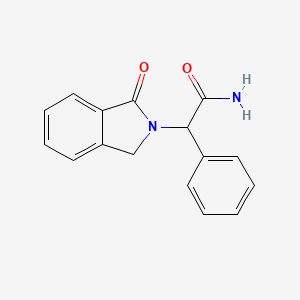
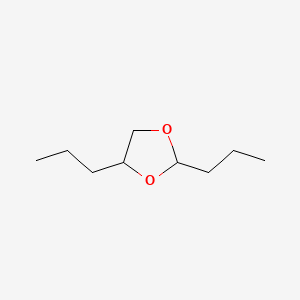

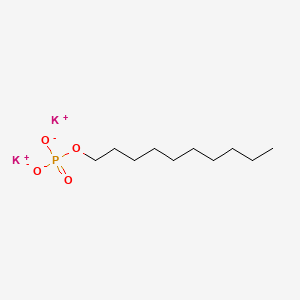
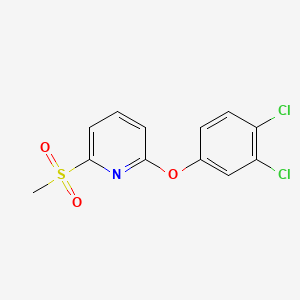
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)

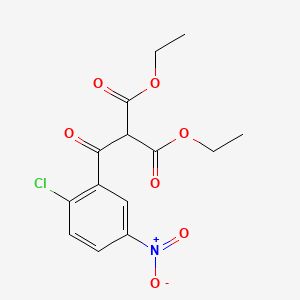
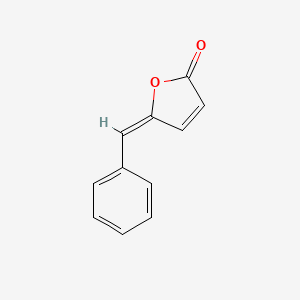
![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)
